1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
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Overview
Description
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole family. . The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be achieved through several synthetic routes. One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Another approach includes the use of catalytic amounts of HClO4 in ethanol as a promoter for the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) .
Chemical Reactions Analysis
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective functionalization of the imidazo[1,2-b]pyrazole scaffold can lead to the formation of push-pull dyes with a proaromatic core .
Scientific Research Applications
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various functional molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Additionally, it is used in the development of new drugs and therapeutic agents . In the industry, it is employed in the production of materials with unique physicochemical properties .
Mechanism of Action
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its diverse biological activities . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity is linked to its inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be compared to other similar compounds, such as 1H-imidazo[1,2-b]pyrazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and physicochemical properties . For instance, the substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole scaffold results in significantly improved solubility in aqueous media . Other similar compounds include 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole, which has shown anti-tubercular activity .
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile |
InChI |
InChI=1S/C11H14N4/c1-8(2)7-14-4-5-15-11(14)10(6-12)9(3)13-15/h4-5,8H,7H2,1-3H3 |
InChI Key |
FRRNPYVZZXAGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C#N)CC(C)C |
Origin of Product |
United States |
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